molecular formula C8H7NO6 B1588914 Methyl 2,4-dihydroxy-5-nitrobenzoate CAS No. 271261-71-3

Methyl 2,4-dihydroxy-5-nitrobenzoate

Cat. No. B1588914
M. Wt: 213.14 g/mol
InChI Key: RTNOQYZDKMGQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,4-dihydroxy-5-nitrobenzoate is a chemical compound with the molecular formula C8H7NO6 . It has a molecular weight of 213.15 . The compound is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of Methyl 2,4-dihydroxy-5-nitrobenzoate involves several steps . The product 2-hydroxy-5-nitrobenzoic acid (15.92 g, 87 mmol) is placed in a 250 mL round-bottom flask, methanol (150 mL) is added and heated to 70 °C to dissolve it. The reaction mixture is refluxed and stirred, then 10 mL of concentrated sulfuric acid is added dropwise to the reaction mixture. The reaction is carried out for 1 day. After the reaction is complete as detected by TLC, the reaction mixture is poured into ice water while hot. A solid precipitates out, which is filtered after standing for a while, and the filter cake is washed with ice water to obtain the white solid 2-hydroxy-5-nitrobenzoic acid methyl ester .


Molecular Structure Analysis

The molecular structure of Methyl 2,4-dihydroxy-5-nitrobenzoate consists of a benzene ring substituted with two hydroxyl groups, one nitro group, and one ester group . The InChI code for this compound is 1S/C8H7NO6/c1-15-8(12)4-2-5(9(13)14)7(11)3-6(4)10/h2-3,10-11H,1H3 .


Physical And Chemical Properties Analysis

Methyl 2,4-dihydroxy-5-nitrobenzoate is a pale-yellow to yellow-brown solid . It has a molecular weight of 213.15 .

Scientific Research Applications

Analytical Methodologies

Methyl 2,4-dihydroxy-5-nitrobenzoate and related compounds have been used in various analytical methodologies. For instance, a study by Alder, Augenstein, and Rogerson (1978) demonstrates the use of diazomethane to convert residues to methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, aiding in the determination of certain residues in soybeans, foliage, soil, milk, and liver through gas-liquid chromatography (Alder, Augenstein, & Rogerson, 1978).

Synthesis and Chemical Properties

The synthesis and modification of compounds similar to methyl 2,4-dihydroxy-5-nitrobenzoate are significant in chemical research. Cai Chun (2004) studied the synthesis of methyl 4-butyrylamino-3-methyl-5-nitrobenzoate, highlighting advancements in synthesis processes for high yield and quality (Cai Chun, 2004). Additionally, research on the solubility of related nitrobenzoic acids in various solvents, as explored by Hart et al. (2017), contributes to understanding their chemical properties and potential applications (Hart et al., 2017).

Crystallography and Molecular Interactions

Studies in crystallography provide insights into the molecular interactions of compounds like methyl 2,4-dihydroxy-5-nitrobenzoate. Portilla et al. (2007) explored the hydrogen-bonded chains and sheets in related molecular structures, enhancing our understanding of their physical and chemical characteristics (Portilla et al., 2007).

Environmental and Biological Studies

The environmental metabolism and biological interactions of compounds like methyl 2,4-dihydroxy-5-nitrobenzoate have been studied extensively. Leather and Foy (1977) researched the metabolism of bifenox, a compound related to methyl 2,4-dihydroxy-5-nitrobenzoate, in soil and plants, offering insights into its environmental fate and potential impacts (Leather & Foy, 1977).

Safety And Hazards

The safety information for Methyl 2,4-dihydroxy-5-nitrobenzoate includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

methyl 2,4-dihydroxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO6/c1-15-8(12)4-2-5(9(13)14)7(11)3-6(4)10/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNOQYZDKMGQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471046
Record name Methyl 2,4-dihydroxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dihydroxy-5-nitrobenzoate

CAS RN

271261-71-3
Record name Methyl 2,4-dihydroxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2,4-dihydroxy-5-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2,4-dihydroxy-5-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2,4-dihydroxy-5-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2,4-dihydroxy-5-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2,4-dihydroxy-5-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2,4-dihydroxy-5-nitrobenzoate

Citations

For This Compound
3
Citations
SS Naz, MR Shah, NU Islam, FU Rehman… - Materials Today …, 2023 - Elsevier
The biomedical potential of silver nanoparticles loaded and conjugated with a drug exhibited diverse effects. Compared to free molecules, these nanoconjugates demonstrated …
Number of citations: 0 www.sciencedirect.com
P Heretsch, A Giannis - Synthesis, 2007 - thieme-connect.com
An efficient entry to protected amino-substituted resorcylic acid derivatives, methyl 3-or 5-amino-2, 4-bis (methoxymethoxy) benzoate, is reported. Both derivatives can be used for the …
Number of citations: 33 www.thieme-connect.com
AL Connor - 2019 - search.proquest.com
The synthesis and characterization of folding aromatic oligoamides with reduced constraint, ion-pair associations and solvent-mediated folding of aromatic oligoureas, and oligoamides …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.